molecular formula C12H23N7O3S B3011834 4-{[(dimethylsulfamoyl)amino]methyl}-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine CAS No. 2034357-94-1

4-{[(dimethylsulfamoyl)amino]methyl}-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

Cat. No.: B3011834
CAS No.: 2034357-94-1
M. Wt: 345.42
InChI Key: OKKLLHYPNLPZHX-UHFFFAOYSA-N
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Description

4-{[(dimethylsulfamoyl)amino]methyl}-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine is a complex organic compound with a unique structure that includes a triazine ring, a morpholine ring, and a dimethylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(dimethylsulfamoyl)amino]methyl}-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine typically involves multiple steps, starting with the preparation of the triazine ring. The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines. The morpholine ring is then introduced through a nucleophilic substitution reaction. The dimethylsulfamoyl group is added in the final step through a sulfonation reaction using dimethylsulfamoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

4-{[(dimethylsulfamoyl)amino]methyl}-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-{[(dimethylsulfamoyl)amino]methyl}-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(dimethylsulfamoyl)amino]methyl}-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(dimethylsulfamoyl)amino]methyl}-N-ethylbenzamide
  • 4-{[(dimethylsulfamoyl)amino]methyl}benzenesulfonamide

Uniqueness

4-{[(dimethylsulfamoyl)amino]methyl}-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine is unique due to its combination of a triazine ring, a morpholine ring, and a dimethylsulfamoyl group. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

4-[4-(dimethylamino)-6-[(dimethylsulfamoylamino)methyl]-1,3,5-triazin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N7O3S/c1-17(2)11-14-10(9-13-23(20,21)18(3)4)15-12(16-11)19-5-7-22-8-6-19/h13H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKLLHYPNLPZHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNS(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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